![molecular formula C18H22S2Se2 B14254706 Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] CAS No. 278790-74-2](/img/structure/B14254706.png)
Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] is an organoselenium compound characterized by the presence of two selenium atoms bonded to phenyl groups substituted with methylthioethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] typically involves the reaction of selenylating agents with suitable aromatic precursors. One common method includes the use of electrophilic selenium reagents produced from diselenides by treatment with bromine and silver triflate. This method allows for the selenomethoxylation and selenohydroxylation of alkenes .
Industrial Production Methods
Industrial production methods for diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert the diselenide to selenols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxides, selenols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing scaffolds.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] involves its ability to interact with biological molecules through redox reactions. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also targets microbial biofilms, disrupting their formation and promoting the dispersion of preformed biofilms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenyl diselenide
- Camphor diselenide
- Bis[ethyl-N-(2’-selenobenzoyl) glycinate]
- Bis[2’-seleno-N-(1-methyl-2-phenylethyl) benzamide]
Uniqueness
Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other diselenides, it shows a different spectrum of antimicrobial activity and antioxidant potential .
Eigenschaften
CAS-Nummer |
278790-74-2 |
|---|---|
Molekularformel |
C18H22S2Se2 |
Molekulargewicht |
460.4 g/mol |
IUPAC-Name |
1-[(1S)-1-methylsulfanylethyl]-2-[[2-[(1S)-1-methylsulfanylethyl]phenyl]diselanyl]benzene |
InChI |
InChI=1S/C18H22S2Se2/c1-13(19-3)15-9-5-7-11-17(15)21-22-18-12-8-6-10-16(18)14(2)20-4/h5-14H,1-4H3/t13-,14-/m0/s1 |
InChI-Schlüssel |
IZOGLAMCPKVHIF-KBPBESRZSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1[Se][Se]C2=CC=CC=C2[C@H](C)SC)SC |
Kanonische SMILES |
CC(C1=CC=CC=C1[Se][Se]C2=CC=CC=C2C(C)SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)
![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
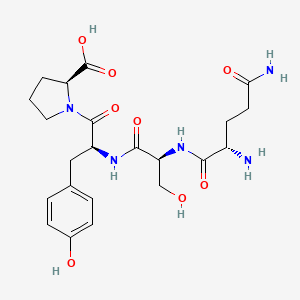
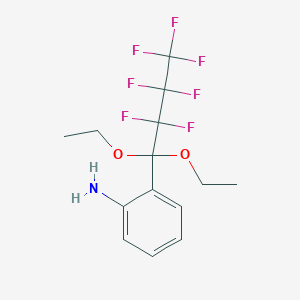
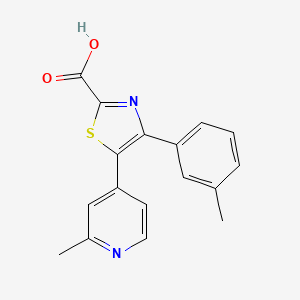
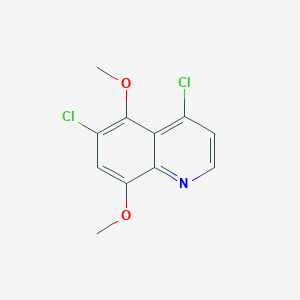
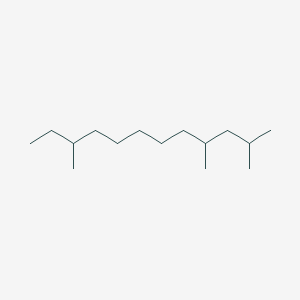
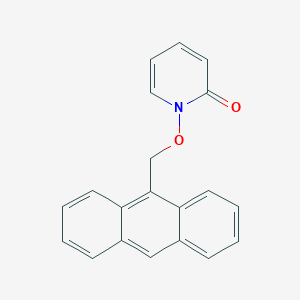
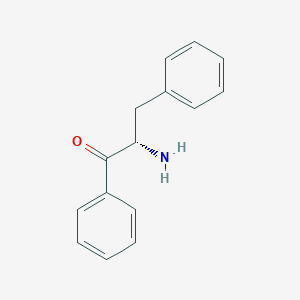

![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine](/img/structure/B14254699.png)
![1-(4-methoxyphenyl)-N-[4-[(4-methoxyphenyl)methylideneamino]butyl]methanimine](/img/structure/B14254704.png)
